molecular formula C10H12N4O2S2 B14788543 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide

4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide

Cat. No.: B14788543
M. Wt: 284.4 g/mol
InChI Key: RWNUHEYMEAPIBP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of 4-hydrazinylbenzenesulfonamide with 5-methylthiazole-2-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as matrix metalloproteinases and kinases . Additionally, it may induce apoptosis in cancer cells by modulating the activity of BCL2 family proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

4-Hydrazinyl-N-(5-methylthiazol-2-yl)benzenesulfonamide is unique due to its specific hydrazinyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound has shown promising results in both antimicrobial and anticancer studies, making it a versatile candidate for further research and development .

Properties

Molecular Formula

C10H12N4O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

4-hydrazinyl-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S2/c1-7-6-12-10(17-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14)

InChI Key

RWNUHEYMEAPIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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